molecular formula C8H7F3N2O2 B6276330 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid CAS No. 2763780-83-0

1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

Cat. No. B6276330
CAS RN: 2763780-83-0
M. Wt: 220.1
InChI Key:
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Description

1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (TFMPCA) is a synthetic organic compound that is gaining recognition in the scientific research field for its potential applications. TFMPCA is a derivative of cyclopropanecarboxylic acid, with a trifluoromethyl group attached to the pyrazole ring. TFMPCA is a versatile compound due to its ability to form various derivatives with different functional groups, making it an attractive option for researchers.

Scientific Research Applications

1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has been shown to have a variety of applications in scientific research. It has been used in the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and bioactive compounds. It has also been used in the synthesis of polymers and other materials. 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has been used in the synthesis of various drugs, such as antifungal agents, anticonvulsants, and antihistamines. Additionally, 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has been used in the synthesis of various catalysts, such as chiral catalysts and organocatalysts.

Mechanism of Action

1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has been shown to act as an electrophile in certain reactions. In the presence of a nucleophile, 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid undergoes an electrophilic substitution reaction, which can be used to synthesize various compounds. Additionally, 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid can act as a leaving group in certain reactions, allowing for the synthesis of various compounds.
Biochemical and Physiological Effects
1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has been shown to act as an agonist of certain receptors, such as serotonin and dopamine receptors. It has also been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is highly reactive and can be toxic if not handled properly. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has a variety of potential future directions. It could be used in the synthesis of novel compounds, such as drugs and catalysts. Additionally, it could be used in the synthesis of polymers and other materials. Additionally, it could be used in the development of new therapeutic agents, such as anti-inflammatory and anti-bacterial agents. Additionally, it could be used in the development of new diagnostic tools, such as imaging agents and biosensors. Finally, it could be used in the development of new drug delivery systems, such as nanocarriers and targeted delivery systems.

Synthesis Methods

1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid can be synthesized through several different methods. The most commonly used method is the reaction of 1-(1-bromo-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid with trifluoroacetic anhydride in a solvent such as dichloromethane. This reaction is conducted at room temperature and the reaction time is typically less than one hour. Alternatively, 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid can be synthesized through the reaction of 1-(1-bromo-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. This reaction is conducted at room temperature and the reaction time is typically less than one hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves the reaction of a cyclopropane derivative with a pyrazole derivative in the presence of a suitable reagent to form the desired product.", "Starting Materials": ["Cyclopropane-1-carboxylic acid", "1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol (MeOH)", "Diethyl ether"], "Reaction": ["Step 1: Synthesis of 1-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid by reacting 4-trifluoromethylpyrazole with ethyl chloroformate in the presence of triethylamine and DMF.", "Step 2: Synthesis of the activated cyclopropane derivative by reacting cyclopropane-1-carboxylic acid with DCC and DMAP in DMF.", "Step 3: Coupling of the activated cyclopropane derivative with 1-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid in the presence of DMAP and DMF to form the desired product.", "Step 4: Purification of the product by precipitation with MeOH and recrystallization from diethyl ether."] }

CAS RN

2763780-83-0

Product Name

1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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